molecular formula C19H15NO5 B2957583 Methyl 2-{4-[(2-furylcarbonyl)amino]phenoxy}benzenecarboxylate CAS No. 866020-18-0

Methyl 2-{4-[(2-furylcarbonyl)amino]phenoxy}benzenecarboxylate

Cat. No.: B2957583
CAS No.: 866020-18-0
M. Wt: 337.331
InChI Key: VNUSSKRUEDJGHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Methyl 2-{4-[(2-furylcarbonyl)amino]phenoxy}benzenecarboxylate” is a chemical compound with the molecular formula C19H15NO5 . It has a molecular weight of 337.33 . This compound is also known by other names such as “methyl 2-[4-(furan-2-amido)phenoxy]benzoate” and "Benzoic acid, 2-[4-[(2-furanylcarbonyl)amino]phenoxy]-, methyl ester" .

Scientific Research Applications

Novel Synthesis Techniques

Research demonstrates innovative synthesis methods for related compounds, such as the creation of 2,3-dihydrobenzo[1,4]dioxine and 3,4-dihydro-2H-benzo[1,4]oxazine derivatives through a tandem palladium-catalyzed oxidative aminocarbonylation-cyclization process. This method shows significant stereoselectivity and provides a new avenue for synthesizing complex organic compounds (Gabriele et al., 2006).

EP1 Receptor Antagonists Development

Research into sulfonamide derivatives has led to the development of highly selective EP1 receptor antagonists. This includes the synthesis and evaluation of various compounds for their EP receptor affinities and antagonist activities, contributing to the understanding of structure-activity relationships in medicinal chemistry (Naganawa et al., 2006).

Anti-Malarial Agents

Compounds related to "Methyl 2-{4-[(2-furylcarbonyl)amino]phenoxy}benzenecarboxylate" have been investigated for their potential as novel leads for anti-malarial agents. This research underscores the importance of specific structural features in the efficacy of these compounds against the Plasmodium falciparum strain (Wiesner et al., 2003).

Mechanophore Design for Molecular Release

A study on masked 2-furylcarbinol derivatives as mechanophores showcases the potential for mechanically triggered release of diverse molecular payloads. This research highlights the design and optimization of mechanophores for applications in drug delivery, sensing, and catalysis (Hu et al., 2021).

Safety and Hazards

“Methyl 2-{4-[(2-furylcarbonyl)amino]phenoxy}benzenecarboxylate” is not intended for human or veterinary use . It is only for research and development use by, or directly under the supervision of, a technically qualified individual .

Properties

IUPAC Name

methyl 2-[4-(furan-2-carbonylamino)phenoxy]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15NO5/c1-23-19(22)15-5-2-3-6-16(15)25-14-10-8-13(9-11-14)20-18(21)17-7-4-12-24-17/h2-12H,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNUSSKRUEDJGHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1OC2=CC=C(C=C2)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801329914
Record name methyl 2-[4-(furan-2-carbonylamino)phenoxy]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801329914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

49.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666141
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

866020-18-0
Record name methyl 2-[4-(furan-2-carbonylamino)phenoxy]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801329914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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